Journal Name:Journal of Chromatography B
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Journal of Chromatography B ( IF 0 ) Pub Date: 2023-07-31 , DOI: 10.1039/D3VA90028B
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Journal of Chromatography B ( IF 0 ) Pub Date: 2023-04-04 , DOI: 10.1039/D3VA00042G
As catalytic reaction usually occur on the surface of a catalyst, regulating the catalyst morphology may largely affect the photocatalytic properties. A series of Zn0.5Cd0.5S catalysts with different shapes, namely nanoparticles, nanorods, microsheets, and microspheres, were prepared through hydrothermal/solvothermal reaction by controlling the sulfur source, solvent, and the adding sequence of the raw material. Moreover, their photocatalytic H2 production in different solvents, including H2O, formic acid, lactic acid, and Na2S/Na2SO3, were investigated. The addition of the sacrificial agents could inhibit the photocorrosion caused by the strong oxidation of holes (h+), increasing the amount of photogenerated electrons (e−) to produce H2. Zn0.5Cd0.5S nanoparticles and nanosheets displayed much higher activity than other samples due to the effective separation of photogenerated charge carriers (PCCs), large specific surface area, and negative position of the conduction band.
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-11-07 , DOI: 10.1039/D2VA00218C
Arsenic occurs in the natural environment in four oxidation states: As(V), As(III), As(0) and As(−III). The behavior of arsenic species changes depending on the biotic or abiotic conditions in water. In groundwater, arsenic is predominantly present as As(III) and As(V), with a minor amount of methyl and dimethyl arsenic compounds being reported. Global intake of As(III) and As(V) via drinking water and food has dramatically increased in recent years. The commonly used term inorganic arsenic includes both As(III) and As(V) species and constitutes the highest toxicological risk associated with arsenic in water compared to the organic arsenic species. Inorganic arsenic is a confirmed carcinogen and the World Health Organization (WHO) has published a guideline value for arsenic in their ‘Guidelines for drinking-water quality’ and is on the WHO list of 10 chemicals of major public health concern. Presently, approximately, 230 million people worldwide are affected by arsenic toxicity. Chronic arsenic toxicity affects multiple physiological systems and can cause serious health issues (e.g. arsenicosis, cancer etc.) leading to death. To combat arsenic pollution, the WHO and United States Environmental Protection Agency (US-EPA) have set concentration limits for arsenic in drinking water. The WHO, US-EPA and European Union (EU) have set the maximum limit of arsenic in drinking water at 10 ppb. To meet the required limit, it is essential that rapid, reliable, sensitive and cost-effective analytical detection systems be developed and put into use. Different determination methods of inorganic arsenic have been developed over the last 5–6 decades. This review provides an overview of around 170 research articles and relevant literature, mainly regarding the existing methods for analysis of As(III) and As(V) in water. Chromatographic, spectroscopic, colorimetric, biological (whole cell biosensors (WCB) and aptasensors), electroanalytical and coupled techniques are discussed. For those who are at the early stage of their research career in this field, the basic introduction and necessary concepts for various techniques is discussed followed by an evaluation of their performance towards arsenic determination. Current challenges as well as potential avenues for future research, including the demands for enhanced analytical performance, rapid analysis and on-site technologies for remote water analysis and environmental applications are discussed. We believe that this review will be beneficial, a source of information, and enhance awareness and appreciation of the role of these advanced analytical techniques in informing and protecting our environment and water resources, globally.
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-05-24 , DOI: 10.1039/D1VA00051A
Climate models and global warming mitigation requires finer spatial data for albedo than satellites typically provide. To develop field-ready techniques for assessing albedo changes at the management unit scale, an affordable, highly portable albedometer is needed. This paper describes an apparatus to obtain real-time in situ measurements at sensor heights of 0.3 to 3 m providing direct albedo measurements for 8–1000 m2 sensing area. This method allows sampling of multiple locations during a single near-solar-noon. The incoming and reflected solar radiation in an Ohio, USA cover-cropped agricultural field in winter showed a strong linear relationship that was not affected by time of day during 4 days of snowmelt. The portable apparatus is sufficiently sensitive to record changes in albedo resulting from hourly snowmelt. The influence of sensor height and thus footprint was analyzed by measuring albedo at a reduced tillage corn field and perennial forage field. Mean albedo ranged from 0.175 to 0.203. There were small but statistically significant differences between mean albedo within each site at different sensing footprints. These results suggest that heterogeneity in soil surface cover (vegetation and/or residue) within a single sensing footprint influences in situ surface albedo. It is important to examine similarly sized sensing footprints when comparing albedo across sites or monitoring a single site at multiple times especially in areas with heterogeneous surface cover. The method and equipment presented here will facilitate future research to better understood how albedo may be controlled through agricultural land management techniques for increased sustainability.
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-10-04 , DOI: 10.1039/D2VA00168C
The current climate debate focuses on how to reach net zero latest by 2050. Most transformation pathways rely on negative emissions to compensate “hard-to-avoid” emissions, for example in aviation, industry or livestock farming. However, even a constant global heating at 1.5 °C may trigger climate tipping points, such as the loss of cryosphere, permafrost or ecosystems. It therefore becomes necessary to achieve “below zero” with large-scale negative emissions, reducing atmospheric CO2 concentration and climate forcing. This paper argues for a systemic view and shows with a comparison of past, current and future carbon stocks and flows that storing the minimally necessary removals will already be challenging. Consequently, continued fossil emissions shall be avoided completely, as their compensation increases removals and binds societal resources. For delivering the required scale and speed of negative emissions, scalable technical solutions will have to developed, as bio-based solutions are limited though essential for reverting land use impacts and safeguarding biodiversity. In this context, it is important to investigate the potential of a circular carbon economy, storing carbon in safe and reliable material cycles.
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-09-28 , DOI: 10.1039/D1VA00039J
Fluoride contamination has created a drinking water crisis globally. At low concentrations, its presence is essential; however, it becomes toxic to human beings upon consumption of more than 1.5 mg L−1 in mainly contaminated drinking water due to geochemical reactions and geological or anthropogenic factors. To better understand the toxicity of fluoride, in this study, we examine the recent research on the possible negative consequences of excess fluoride on diverse species. A high fluoride concentration in drinking water cause skeletal fluorosis and long-term kidney, brain, thyroid, and liver damages. This review also focuses on the different techniques for the defluoridation of water, such as electro-coagulation, adsorption, membrane processes, etc., and compares their adsorption capabilities under various situations, while their changes in the literature are reviewed. Furthermore, we present the advantages and disadvantages of different methods and conclude that each technique has shortcomings, with no single approach fitting all aspects. The condition of water pollution with fluoride and recently created technology to remove fluoride from water is evaluated, although research on fluoride contamination of water resources has been reviewed in the literature. Alternatively, this study also examines fluorosis mitigation strategies in the global and Indian settings and existing physicochemical and biological mitigation approaches. Also, the research and development results in fluoride clean-up are reviewed. Specifically, the following topics will be covered in this review: (1) fluoride contamination status, (2) consequences of fluoride contamination in drinking water on human health, and (3) current defluoridation technology.
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-09-21 , DOI: 10.1039/D2VA00147K
Per- and polyfluoroalkyl substances (PFASs) are a class of persistent organic pollutants (POPs). They are widely used in industrial and consumer applications and are known for their persistence, long-distance migration and toxicity. Various PFASs have been manufactured and distributed over the years at a global scale. Decades of relevant research on these emerging contaminants has revealed that PFASs are bio-accumulative and possibly carcinogenic to animals as well as humans. Following regulations and public concern about their impact on ecosystems and uncertain environmental fate, some legacy PFASs have been banned in some regions e.g. Europe, and their industrial production has switched to alternative fluoroalkyl substances. Recently, novel PFAS classes have been identified in numerous environmental matrices. The high variety of legacy and emerging PFASs across the ecosystems is alarming and calls for an efficient monitoring strategy for the quantitative determination of known substances as well as the elucidation and discovery of new compounds. This is crucial for PFAS management and risk assessment in the environment and merits the attention of regulators. This review reports and discusses the most recent analytical method development for PFASs in air, water, abiotic solid matrices and biological matrices. Various instrumental analysis techniques and screening approaches are presented, explored, and compared on the basis of their efficiency and applicability, together with sampling, pre-treatment and extraction methods. Additionally, promising non-target and non-specific approaches are addressed as the key-element in future PFAS analysis.
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-06-15 , DOI: 10.1039/D2VA00019A
Meso–macroporous MFe2O4@CMT (M = Ni, Co) catalysts were synthesized by coating carbon microtubes (CMTs) employing a calcination method. The obtained materials NiFe2O4@CMT (PCNF) and CoFe2O4@CMT (PCCF) were characterized via X-ray powder diffraction (XRD), pore structure analysis, X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM). The electromagnetic (EM) wave absorption of catalysts was measured and it was found that the maximum reflection loss value of PCCF and PCNF was about −41.50 dB at a thickness of 1.85 mm and −24.70 dB at a thickness of 6.55 mm, respectively. The composite catalysts were prepared for the microwave (MW)-induced Fenton-like catalytic degradation of dimethyl phthalate (DMP). The microwave catalytic activity of PCNF was higher than that of PCCF, which was closely related to its higher concentration of active species, better microwave-absorbing ability and high interaction between NiFe2O4 and CMT. Moreover, the degradation kinetics could be well-fitted by the pseudo-first-order kinetic model. With an increase in the MW power, initial pH, catalyst dosage, and H2O2 concentration, the DMP degradation rate initially increased and then decreased, while it declined continuously with an increase in the initial DMP concentration. The introduction of metal oxides increased the mobility of the surface oxygen, playing a crucial role in the generation of surface oxygen species. The catalysts maintained high stability after five reaction cycles. The overall findings provide new insight into PCCF and PCNF under MW irradiation for the degradation of DMP and other relevant organic pollutants.
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-06-17 , DOI: 10.1039/D2VA00065B
Antibiotic resistance is a public health threat that is exacerbated by the dispersion of antibiotic resistance genes (ARGs) into aquatic environments. Urban stormwater runoff has been recognized as a source of and a mechanism by which intracellular ARGs (iARGs) can be transported into receiving environments. The prevalence and behavior of extracellular ARGs (eARGs) in stormwater, however, has yet to be considered. This study quantified four iARGs and eARGs under baseflow and stormflow conditions. Urban stormwater runoff was found to be a source of all the ARGs examined, with the absolute concentration of all iARGs and two eARGs (ermF and tetC) increasing significantly (p < 0.05) between baseflow and stormflow. The occurrence of iARGs and eARGs in stormwater runoff was also investigated across three seasons to differentiate temporal trends. All eARGs were found to be most abundant in the fall, while the iARGs did not display a consistent seasonal trend. Following, spatial patterns of the ARGs were elucidated by targeting four sampling locations, including direct runoff from a curbside storm inlet and a stormwater outfall, and two receiving environments, the Menomonee River and Lake Michigan. Stormwater was found to have the largest impact, in terms of the percent increase in ARG concentrations between baseflow and stormflow, on the outfall location where on average the iARGs and eARGs increased 16% and 12.3%, respectively. The variability in seasonal and spatial trends between the iARGs and eARGs suggests a difference in sources and transport mechanisms of the ARGs into the environment. Moreover, the results of this study revealed that eARGs are relevant contaminants to consider when determining the threat of antibiotic resistance originating from stormwater runoff.
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-04-07 , DOI: 10.1039/D2VA00010E
Mercury (Hg) in water is a global concern due to its high toxicity and bioaccumulation in the food chain, which severely affects the environment and human health. In this work, a magnetic zirconium metal–organic framework (Zr-MOF@Fe3O4) has been synthesized for Hg(II) removal. The Zr-MOF@Fe3O4 demonstrated the maximum adsorption capacity of 303 mg g−1 at pH 6. The possible mechanism was confirmed by spectroscopic analysis, which indicated that free –COOH groups and Zr–OH were responsible for adsorption. The adsorbent showed high uptake capacity for Hg(II), Pb(II), and Cd(II) ions in a multi-element solution. The regeneration of the material was successfully carried out with NaOH solution for five cycles. Thus, the study has reported a highly efficient adsorbent for the removal of toxic heavy metals from aqueous solutions.
Supplementary Information
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